

# 2-Benzyl-4,6-dichloropyrimidine chemical structure and CAS number

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## Compound of Interest

Compound Name: 2-Benzyl-4,6-dichloropyrimidine

Cat. No.: B1272923

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## An In-Depth Technical Guide to 2-Benzyl-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Benzyl-4,6-dichloropyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, CAS registry number, physicochemical properties, synthesis, and potential applications, with a focus on providing actionable data and experimental context for research and development.

## Chemical Identity and Properties

**2-Benzyl-4,6-dichloropyrimidine** is a substituted pyrimidine with a benzyl group at the 2-position and chlorine atoms at the 4- and 6-positions. Its chemical structure and key identifiers are fundamental for its application in targeted synthesis and biological screening.

Chemical Structure:

The structure consists of a central pyrimidine ring, which is a diazine heterocycle. The benzyl substituent introduces an aromatic moiety, while the two chlorine atoms act as reactive sites for nucleophilic substitution, making it a versatile intermediate in organic synthesis.

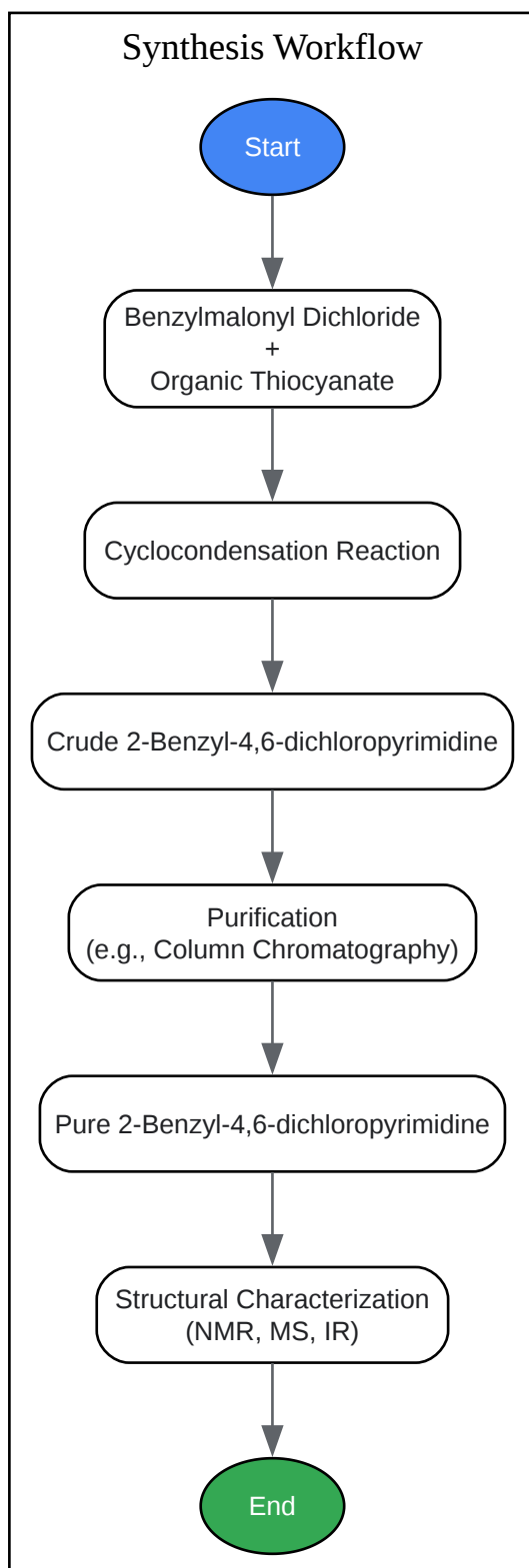
Physicochemical Data:

A summary of the key quantitative data for **2-Benzyl-4,6-dichloropyrimidine** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference
CAS Number	3740-82-7	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> Cl <sub>2</sub> N <sub>2</sub>	[2]
Molecular Weight	239.1 g/mol	[2]
IUPAC Name	2-benzyl-4,6-dichloropyrimidine	[2]
SMILES	<chem>ClC1=CC(Cl)=NC(CC2=CC=CC=C2)=N1</chem>	[2]
InChIKey	ACEVCJQVGFNGAU-UHFFFAOYSA-N	[2]

## Synthesis and Experimental Protocols

The synthesis of **2-Benzyl-4,6-dichloropyrimidine** can be approached through various synthetic strategies. One direct method involves the reaction of a substituted malonyl chloride with a thiocyanate. While a detailed, step-by-step protocol for this specific compound is not readily available in public literature, a general procedure can be inferred from related syntheses of substituted 4,6-dichloropyrimidines. The following represents a plausible synthetic workflow based on established chemical principles.



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Caption: A logical workflow for the synthesis and characterization of **2-Benzyl-4,6-dichloropyrimidine**.

General Experimental Protocol for Synthesis of Substituted 4,6-Dichloropyrimidines (Illustrative):

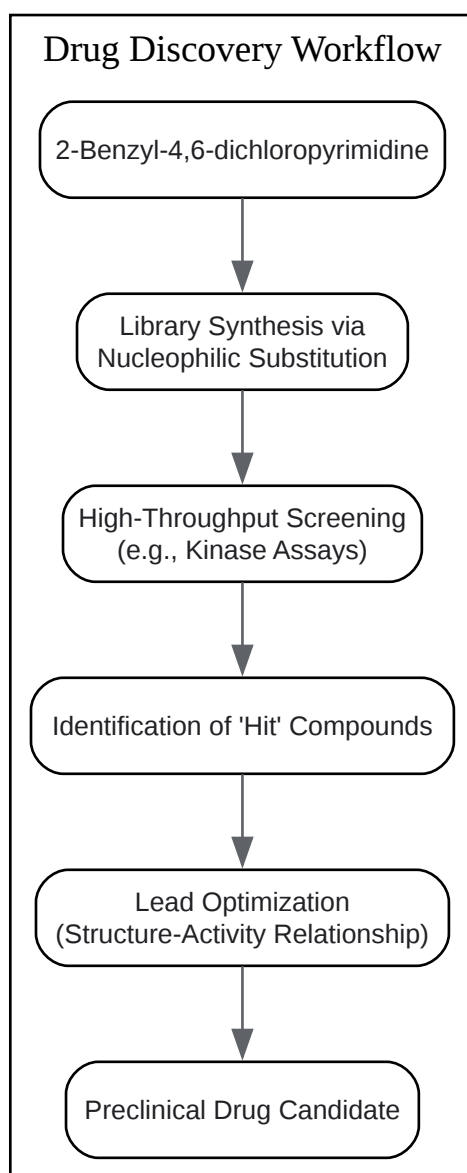
This protocol is a generalized representation for the synthesis of related dichloropyrimidine structures and should be adapted and optimized for the specific synthesis of **2-Benzyl-4,6-dichloropyrimidine**.

- **Reaction Setup:** To a solution of the appropriate starting materials (e.g., a substituted dihydroxypyrimidine) in a suitable solvent (e.g., toluene), a chlorinating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ) is added.
- **Reaction Conditions:** The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent is carefully quenched, for example, by pouring the mixture onto crushed ice.
- **Extraction:** The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure dichloropyrimidine derivative.
- **Characterization:** The structure of the final product is confirmed by spectroscopic methods, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Reactivity and Potential Applications in Drug Discovery

The two chlorine atoms on the pyrimidine ring of **2-Benzyl-4,6-dichloropyrimidine** are susceptible to nucleophilic aromatic substitution ( $S_NAr$ ) reactions. This reactivity makes the compound a valuable scaffold for the synthesis of a diverse range of derivatives. By reacting with various nucleophiles such as amines, alcohols, and thiols, a library of compounds can be generated for biological screening.

The pyrimidine core is a common motif in a wide array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The benzyl group can engage in hydrophobic and  $\pi$ -stacking interactions within biological targets, while the substituents introduced at the 4- and 6-positions can be tailored to optimize binding affinity and selectivity. For instance, substituted pyrimidines are known to act as kinase inhibitors, which are a major class of anticancer drugs.[3]



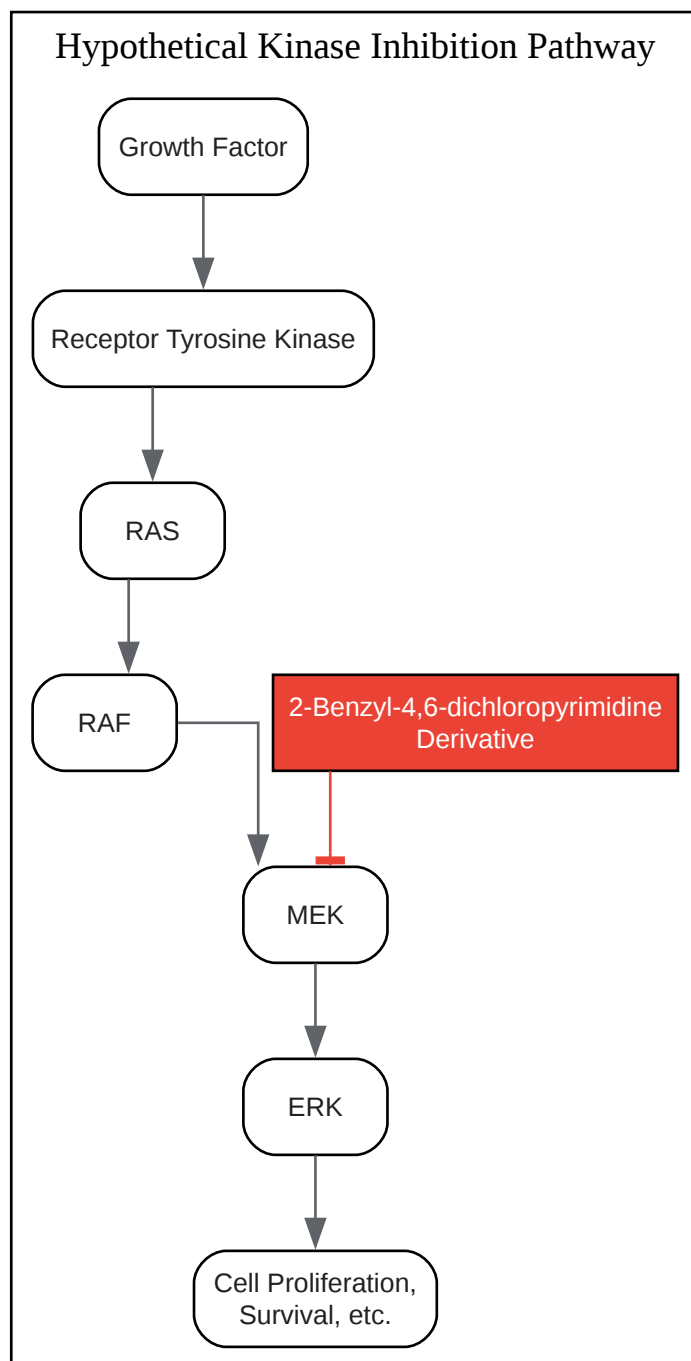
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Caption: A generalized workflow illustrating the use of **2-Benzyl-4,6-dichloropyrimidine** in a drug discovery program.

## Potential Biological Signaling Pathway Involvement

While specific signaling pathways directly modulated by **2-Benzyl-4,6-dichloropyrimidine** are not yet elucidated in the public domain, its structural features suggest potential interactions with various cellular signaling cascades. As many pyrimidine derivatives are developed as kinase

inhibitors, a hypothetical signaling pathway where such a compound might act is the MAP kinase pathway, which is frequently dysregulated in cancer.



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Caption: A hypothetical signaling pathway showing potential inhibition of a kinase (e.g., MEK) by a derivative of **2-Benzyl-4,6-dichloropyrimidine**.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The synthesis and handling of this compound should only be carried out by trained professionals in a laboratory setting with appropriate safety precautions. The biological activities and pathways discussed are based on the general properties of related compounds and require experimental validation for **2-Benzyl-4,6-dichloropyrimidine** itself.

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## References

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